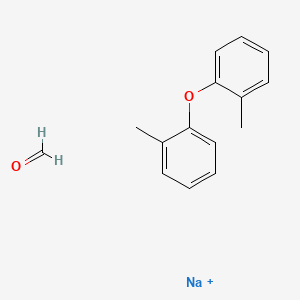
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene is a chemical compound with the molecular formula C15H16NaO2. It is also known by its CAS number 73378-66-2 . This compound is a derivative of formaldehyde and is characterized by the presence of a sodium ion, a formaldehyde group, and a 1-methyl-2-(2-methylphenoxy)benzene moiety. It has a boiling point of 274.5ºC at 760 mmHg and a flash point of 114.3ºC .
Preparation Methods
The synthesis of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene typically involves the reaction of formaldehyde with 1-methyl-2-(2-methylphenoxy)benzene in the presence of a sodium salt. The reaction conditions often include controlled temperatures and pressures to ensure the proper formation of the compound . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of formaldehyde derivatives with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene involves its interaction with various molecular targets. The formaldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and other modifications. The sodium ion may facilitate the solubility and reactivity of the compound in aqueous environments .
Comparison with Similar Compounds
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene can be compared with other formaldehyde derivatives and sodium salts. Similar compounds include:
Formaldehyde, polymers with sulfonated 1,1’-oxybis(methylbenzene), sodium salts: These compounds share similar structural features but differ in their specific functional groups and applications.
Sodium; methanal; 1-methyl-2-(2-methylphenoxy)benzene: This compound is closely related but may have different reactivity and properties due to variations in its molecular structure.
Properties
Molecular Formula |
C15H16NaO2+ |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O.CH2O.Na/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2;1-2;/h3-10H,1-2H3;1H2;/q;;+1 |
InChI Key |
DVHWRWBJINWLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C.C=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















